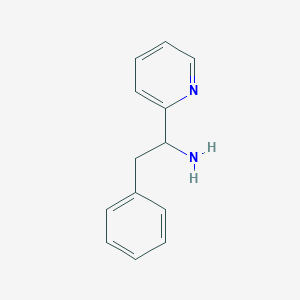

2-苯基-1-吡啶-2-基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-1-pyridin-2-ylethanamine is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.26 g/mol . The compound is also known by other names such as 2-phenyl-1-(pyridin-2-yl)ethan-1-amine .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-pyridin-2-ylethanamine includes a phenyl group (a benzene ring), an ethyl group (a two-carbon chain), and a pyridin-2-yl group (a nitrogen-containing ring). The InChI string representation of the molecule isInChI=1S/C13H14N2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-9,12H,10,14H2 . Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenyl-1-pyridin-2-ylethanamine are not available, compounds with similar structures have been used in various chemical reactions. For instance, 1-(pyridin-2-yl)methanamine-based ruthenium catalysts have been used for the fast transfer hydrogenation of carbonyl compounds in 2-propanol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 198.26 g/mol and a molecular formula of C13H14N2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 198.115698455 g/mol .科学研究应用

用于检测铁的荧光探针

“2-苯基-1-吡啶-2-基乙胺”已用于设计和合成一种用于检测Fe3+和PPi的新型荧光探针 . 该探针在DMF/H2O缓冲溶液中对Fe3+表现出高灵敏度和选择性,即使在存在其他竞争性金属离子的情况下也是如此 . 根据滴定曲线计算得出,Fe3+的检测限为6.7 × 10−7 M . 该探针可以作为荧光“ON–OFF–ON”探针,用于Fe3+和PPi的顺序检测 .

治疗神经性疼痛的局部制剂

“2-苯基-1-吡啶-2-基乙胺”已用于局部药物制剂的开发 . 这些制剂包括(1S)-1-苯基-2-吡啶-2-基乙胺,其药学上可接受的盐,其溶剂化物,或其前药; 以及药学上可接受的局部载体 . 这些制剂用于通过向需要这种治疗的患者施用治疗有效量的药物制剂来治疗神经性疼痛 .

未来方向

While specific future directions for 2-Phenyl-1-pyridin-2-ylethanamine are not available, research into similar compounds suggests potential areas of interest. For instance, the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones suggests potential future directions for research .

作用机制

Target of Action

The primary targets of 2-Phenyl-1-pyridin-2-ylethanamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other compounds, it likely interacts with its targets to induce changes in cellular processes .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the compound’s role in various biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

生化分析

Biochemical Properties

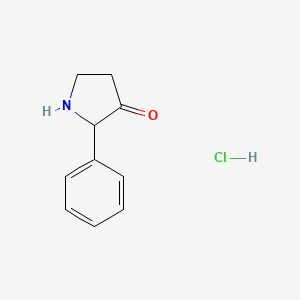

It is known that the pyrrolidine ring, a nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Cellular Effects

It is known that changes in cellular function can be influenced by various factors, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Temporal Effects in Laboratory Settings

It is known that different kinds of challenges can alter spontaneous ongoing electroencephalographic (EEG) rhythms in animal models, thus providing paradigms to evaluate treatment effects in drug discovery .

Dosage Effects in Animal Models

It is known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Metabolic Pathways

The metabolic pathways that 2-Phenyl-1-pyridin-2-ylethanamine is involved in are currently unknown. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Transport and Distribution

It is known that the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Subcellular Localization

It is known that SMS1 resides in the Golgi, while SMS2 is located in the Golgi and plasma membrane .

属性

IUPAC Name |

2-phenyl-1-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-9,12H,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVZCVILTRYDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16273-81-7 |

Source

|

| Record name | 2-phenyl-1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)

![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)